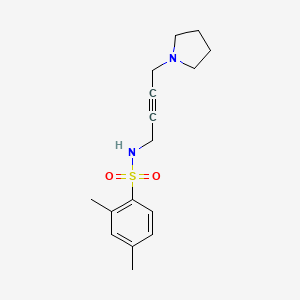
1-(methylsulfonyl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
1-(methylsulfonyl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H23N5O4S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Des Réactions Chimiques
Oxidation: This compound can undergo oxidation reactions, especially at the sulfur-containing methylsulfonyl group. Common oxidizing agents used include hydrogen peroxide and sodium periodate, leading to the formation of sulfone derivatives.
Reduction: Reduction can target the pyridazinyl or pyridinyl rings, typically using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the pyridazinyl and pyridinyl rings can participate in nucleophilic or electrophilic substitution reactions, forming various derivatives.
Major Products: Oxidation often results in sulfone products, while reduction may yield simplified aromatic derivatives.
4. Scientific Research Applications: 1-(methylsulfonyl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)piperidine-4-carboxamide has applications across several fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the production of complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways due to its interaction with cellular enzymes and receptors.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors implicated in diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
5. Mechanism of Action: The compound's effects are primarily exerted through its interaction with molecular targets such as enzymes or receptors. The specific pathways involved include:
Binding to enzyme active sites, inhibiting or modifying their catalytic activity.
Interaction with receptor proteins, modulating their signaling pathways.
The sulfonyl and pyridazinyl moieties play critical roles in these interactions, enhancing the compound's affinity and specificity for its targets.
6. Comparison with Similar Compounds: Compared to similar compounds, this compound stands out due to its unique combination of functional groups. Similar compounds include:
Piperidine derivatives: Often used in medicinal chemistry, but may lack the specific functionalities provided by the pyridazinyl and sulfonyl groups.
Pyridazinyl compounds: Known for their biological activities, though without the added benefits of the piperidine and sulfonyl groups, they may not offer the same level of specificity or potency.
Sulfonyl compounds: Widely studied for their industrial applications, yet combining them with pyridazinyl and piperidine frameworks provides unique chemical and biological properties.
These characteristics collectively make this compound a distinctive and valuable compound in various scientific domains.
Ready to dive deeper into any specific section?
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-28(25,26)23-11-7-14(8-12-23)18(24)20-10-13-27-17-6-5-16(21-22-17)15-4-2-3-9-19-15/h2-6,9,14H,7-8,10-13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRRJGXMJZJWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2868502.png)



![N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)PROPANAMIDE](/img/structure/B2868509.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2868512.png)



![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2868520.png)
